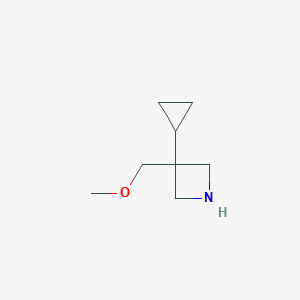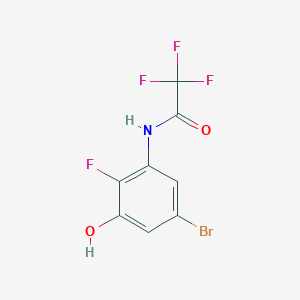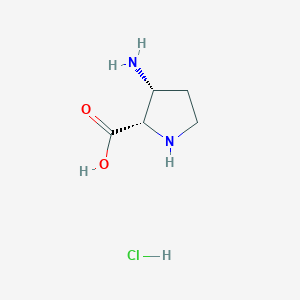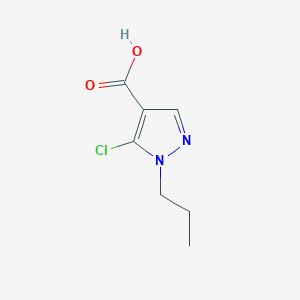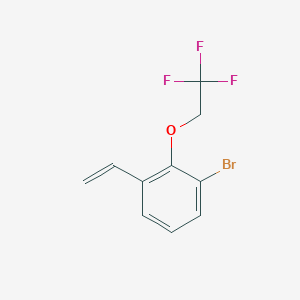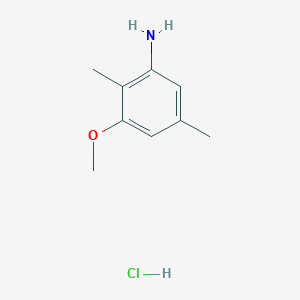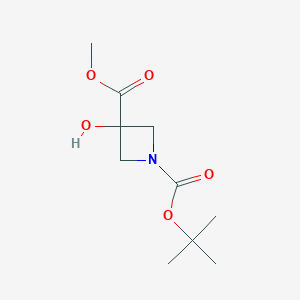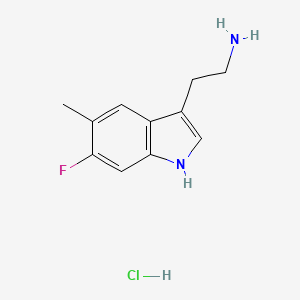
Chlorhydrate de 2-(6-fluoro-5-méthyl-1H-indol-3-yl)éthan-1-amine
Vue d'ensemble
Description
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a fluorine and methyl substitution on the indole ring, which can influence its chemical and biological properties.
Applications De Recherche Scientifique
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to modulation of their activity. The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation, depending on the specific target and the chemical structure of the indole derivative.
Cellular Effects
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride may affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . These cellular effects are often mediated through specific interactions with cellular receptors or enzymes, leading to downstream changes in cellular function.
Molecular Mechanism
The molecular mechanism of action of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves several key steps. Upon entering the cell, the compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . This inhibition results in reduced inflammation and pain. Additionally, 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may retain some biological activity or exhibit different effects compared to the parent compound. Additionally, long-term exposure to 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride may result in adaptive changes in cellular function, such as altered gene expression or enzyme activity . These temporal effects are important considerations for the use of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, such as liver or kidney damage . These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound. Studies in animal models have also identified threshold effects, where a certain dosage is required to achieve a significant biological response . Understanding these dosage effects is crucial for the development of safe and effective therapeutic strategies.
Metabolic Pathways
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolites may undergo further biotransformation or be excreted from the body. The interaction of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride with metabolic enzymes can also affect metabolic flux and the levels of other metabolites . For example, the inhibition of specific enzymes by the compound may lead to the accumulation of certain metabolites, which can have downstream effects on cellular function. Understanding the metabolic pathways of the compound is important for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cell, it may interact with binding proteins or other cellular components, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the bioavailability and therapeutic efficacy of the compound.
Subcellular Localization
The subcellular localization of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can influence its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and modulate gene expression . Additionally, the compound may accumulate in specific organelles, such as mitochondria or lysosomes, where it can exert its effects on cellular metabolism or signaling pathways . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Substituents: The fluorine and methyl groups are introduced onto the indole ring using electrophilic aromatic substitution reactions.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached via a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride: Lacks the fluorine substitution.
2-(6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride: Lacks the methyl substitution.
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine: The free base form without the hydrochloride salt.
Uniqueness
The presence of both fluorine and methyl groups on the indole ring makes 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride unique
Propriétés
IUPAC Name |
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-7-4-9-8(2-3-13)6-14-11(9)5-10(7)12;/h4-6,14H,2-3,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBPTAGOVWOIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


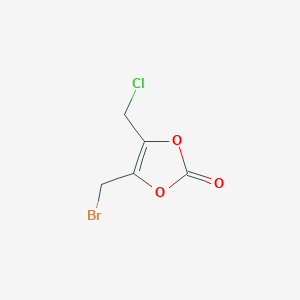
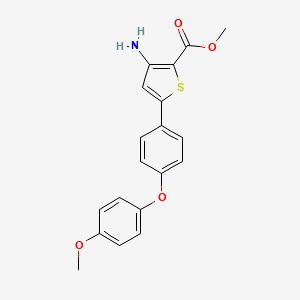
![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383592.png)
![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)
